molecular formula C8H10BNO3 B8259858 (5-Carbamoyl-2-methylphenyl)boronic acid

(5-Carbamoyl-2-methylphenyl)boronic acid

Cat. No.: B8259858
M. Wt: 178.98 g/mol
InChI Key: VLSLZVURDHQDDA-UHFFFAOYSA-N
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Description

(5-Carbamoyl-2-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminocarbonyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Carbamoyl-2-methylphenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Carbamoyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Carbamoyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Carbamoyl-2-methylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. The aminocarbonyl group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the aminocarbonyl and methyl groups, making it less versatile in certain applications.

    2-Methylphenylboronic acid: Similar structure but without the aminocarbonyl group.

    5-(Aminocarbonyl)phenylboronic acid: Similar structure but without the methyl group.

Uniqueness

(5-Carbamoyl-2-methylphenyl)boronic acid is unique due to the presence of both the aminocarbonyl and methyl groups, which enhance its reactivity and binding properties. This makes it a more versatile and valuable compound in various chemical and biological applications .

Properties

IUPAC Name

(5-carbamoyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLZVURDHQDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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